N-(2-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide N-(2-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 421576-14-9
VCID: VC4264686
InChI: InChI=1S/C18H15ClN4O4/c1-10-15(17(24)21-14-5-3-2-4-13(14)19)16(22-18(25)20-10)11-6-8-12(9-7-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25)
SMILES: CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3Cl
Molecular Formula: C18H15ClN4O4
Molecular Weight: 386.79

N-(2-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

CAS No.: 421576-14-9

Cat. No.: VC4264686

Molecular Formula: C18H15ClN4O4

Molecular Weight: 386.79

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide - 421576-14-9

Specification

CAS No. 421576-14-9
Molecular Formula C18H15ClN4O4
Molecular Weight 386.79
IUPAC Name N-(2-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Standard InChI InChI=1S/C18H15ClN4O4/c1-10-15(17(24)21-14-5-3-2-4-13(14)19)16(22-18(25)20-10)11-6-8-12(9-7-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25)
Standard InChI Key XJCOSKFDJPAPCS-UHFFFAOYSA-N
SMILES CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3Cl

Introduction

The compound N-(2-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a derivative of tetrahydropyrimidine (THP) featuring a unique structural framework. Compounds within this class are widely studied due to their potential applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth exploration of the compound’s chemical structure, synthesis, and potential biological significance.

Synthesis

The synthesis of N-(2-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves a multistep reaction sequence:

  • Starting Materials:

    • Urea or thiourea derivatives

    • Aromatic aldehydes (e.g., 4-nitrobenzaldehyde)

    • β-Ketoesters (e.g., ethyl acetoacetate)

  • Reaction Mechanism:
    The compound is synthesized via the Biginelli reaction under acidic conditions. This multicomponent reaction involves the condensation of aromatic aldehydes with β-ketoesters and urea derivatives to form the tetrahydropyrimidine core.

  • Purification:
    Crystallization or chromatographic techniques are employed to isolate the desired product with high purity.

Spectroscopic Characterization

TechniqueKey Observations
FT-IR- Strong absorption at ~1680 cm⁻¹ (C=O stretching)
- Nitro group vibrations at ~1530 cm⁻¹ and ~1340 cm⁻¹
- N-H stretching at ~3200 cm⁻¹
NMR (¹H)- Signals for aromatic protons (~7–8 ppm)
- Methyl group singlet (~2 ppm)
- Amide NH proton (~8–9 ppm)
Mass Spectrometry- Molecular ion peak at m/z ~348 confirming molecular weight

Biological Significance

Compounds with similar frameworks have demonstrated diverse pharmacological activities:

  • Antimicrobial Activity:
    The nitro group enhances interaction with microbial enzymes, disrupting DNA synthesis pathways.

  • Anticancer Potential:
    Aromatic substitutions like 4-nitrophenyl contribute to cytotoxicity against cancer cells by inducing apoptosis.

  • Anti-inflammatory Properties:
    The amide functionality interacts with inflammatory mediators such as COX enzymes.

Applications and Future Directions

  • Drug Development: The compound serves as a lead molecule for designing derivatives with enhanced pharmacological profiles.

  • Molecular Docking Studies: Computational studies can predict binding affinities toward biological targets like enzymes or receptors.

  • Synthetic Modifications: Substituent variation at the phenyl rings offers opportunities for tailoring biological activity.

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